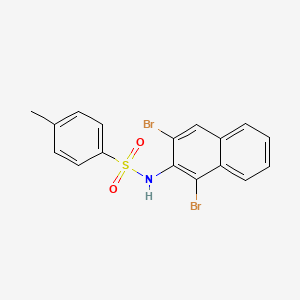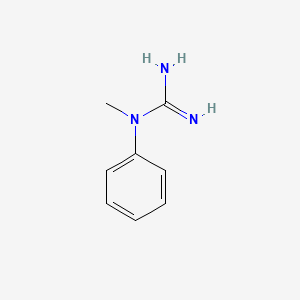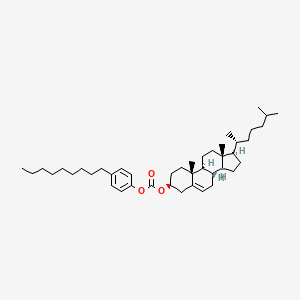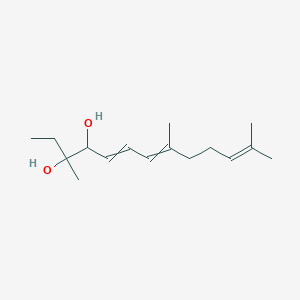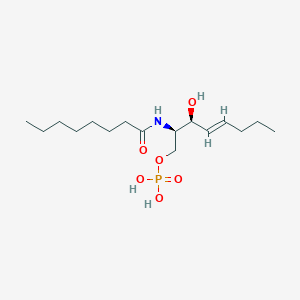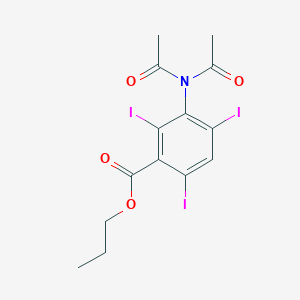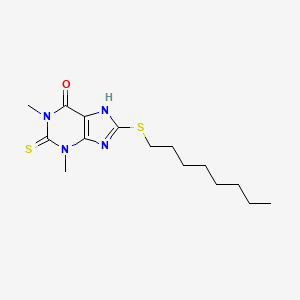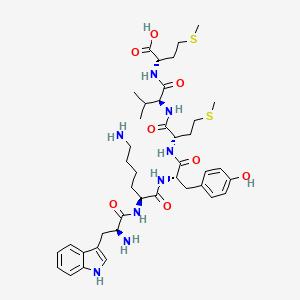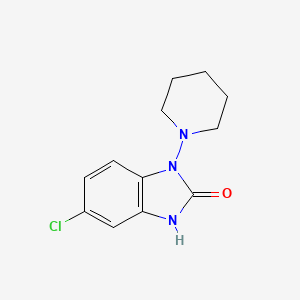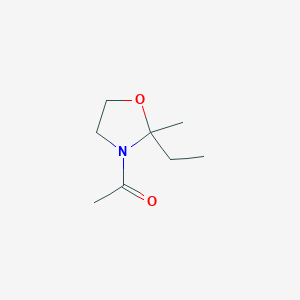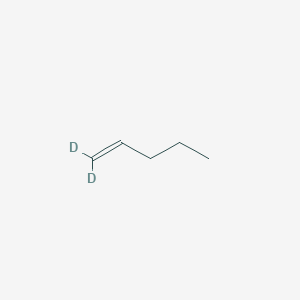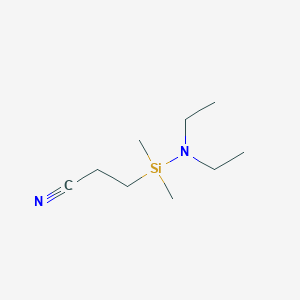
2-Cyanoethyldimethyl(diethylamino)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyldimethyl(diethylamino)silane is a chemical compound with the molecular formula C9H20N2Si. It is known for its applications in various fields, including chemistry and materials science. This compound is characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further bonded to a silicon atom that is also bonded to dimethyl and diethylamino groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyldimethyl(diethylamino)silane typically involves the reaction of cyanoethyl compounds with dimethyl(diethylamino)silane. One common method is the reaction of cyanoethyl chloride with dimethyl(diethylamino)silane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-Cyanoethyldimethyl(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted silanes with various functional groups.
科学的研究の応用
2-Cyanoethyldimethyl(diethylamino)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials and coatings.
Biology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Cyanoethyldimethyl(diethylamino)silane involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with oxygen and nitrogen-containing compounds. These interactions facilitate the formation of stable complexes and enhance the reactivity of the compound in various chemical processes.
類似化合物との比較
Similar Compounds
- 1-Cyanoethyl(diethylamino)dimethylsilane
- Bis(diethylamino)silane
- Tris(dimethylamino)silane
Uniqueness
2-Cyanoethyldimethyl(diethylamino)silane is unique due to the presence of both cyano and diethylamino groups, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H20N2Si |
|---|---|
分子量 |
184.35 g/mol |
IUPAC名 |
3-[diethylamino(dimethyl)silyl]propanenitrile |
InChI |
InChI=1S/C9H20N2Si/c1-5-11(6-2)12(3,4)9-7-8-10/h5-7,9H2,1-4H3 |
InChIキー |
INBSTELVPGCCSC-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)[Si](C)(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


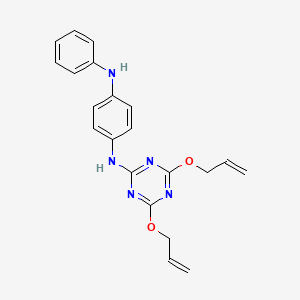
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
